Human δ-Opioid Receptor (DOR) Binding Affinity vs. Lead Diarylpiperazine
The target compound exhibits moderate binding affinity (Ki = 410 nM) at the human δ-opioid receptor, measured by displacement of [125I]-[D-Ala2]-deltorphin II [1]. In contrast, the closely related lead compound N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide (compound 1 from the same study) shows significantly higher affinity with an IC50 of 11 nM under comparable assay conditions [1]. This ~37-fold difference demonstrates that the carboxylic acid terminus in the target compound substantially reduces DOR binding relative to the N,N-diethylbenzamide pharmacophore, a critical parameter for researchers selecting between scaffold types for DOR-targeted programs.
| Evidence Dimension | δ-opioid receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 410 nM |
| Comparator Or Baseline | N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide; IC50 = 11 nM |
| Quantified Difference | ~37-fold lower affinity for the target compound |
| Conditions | Human δ-opioid receptor 1; radioligand: [125I]-[D-Ala2]-deltorphin II (J Med Chem 2000, 43:3878-3894) |
Why This Matters
This data defines the affinity cost of replacing the diethylbenzamide pharmacophore with a carboxylic acid, guiding scaffold selection for DOR-focused drug discovery.
- [1] Plobeck N, Delorme D, Wei ZY, et al. New diarylmethylpiperazines as potent and selective nonpeptidic δ opioid receptor agonists with increased in vitro metabolic stability. J Med Chem. 2000;43(21):3878-3894. PMID: 11052793. View Source
